Superior KCNQ2 Subtype Selectivity Over KCNQ1 and KCNQ1/E1 Channels Compared to XE991 and Linopirdine
In a direct head-to-head comparison using the IonWorks automated electrophysiology platform, 2-chloro-6-methylquinoline-3-carbonitrile (designated ML252) exhibited a KCNQ2 IC₅₀ of 0.07 ± 0.01 µM, comparable to XE991 (0.06 ± 0.01 µM). However, the critical differentiation lies in selectivity against the cardiac KCNQ1 channel: ML252 showed a KCNQ1 IC₅₀ of 2.92 ± 3.90 µM, yielding approximately 42-fold selectivity for KCNQ2 over KCNQ1, whereas XE991 displayed a KCNQ1 IC₅₀ of 0.40 ± 0.10 µM (only ~6.7-fold selectivity) and linopirdine was completely non-selective (KCNQ1 IC₅₀ = 0.71 ± 0.28 µM; ~1-fold selectivity). Against the physiologically critical KCNQ1/E1 heteromultimeric channel, ML252 achieved an IC₅₀ of 8.12 ± 1.47 µM (>100-fold selectivity vs. KCNQ2), substantially outperforming XE991 (1.60 ± 0.17 µM; ~26-fold) and linopirdine (2.08 ± 0.78 µM; ~3-fold) [1]. This selectivity profile mitigates the risk of cardiac QTc prolongation that limits non-selective KCNQ inhibitors.
| Evidence Dimension | Fold-selectivity for KCNQ2 over KCNQ1 and KCNQ1/E1 channels |
|---|---|
| Target Compound Data | KCNQ2/KCNQ1: ~42-fold; KCNQ2/KCNQ1/E1: >100-fold (KCNQ2 IC₅₀ = 0.07 ± 0.01 µM) |
| Comparator Or Baseline | XE991: KCNQ2/KCNQ1 ~6.7-fold, KCNQ2/KCNQ1/E1 ~26-fold (KCNQ2 IC₅₀ = 0.06 ± 0.01 µM); Linopirdine: KCNQ2/KCNQ1 ~1-fold, KCNQ2/KCNQ1/E1 ~3-fold (KCNQ2 IC₅₀ = 0.71 ± 0.23 µM); UCL2077: KCNQ2/KCNQ1 ~0.006-fold (KCNQ2 IC₅₀ = 9.42 ± 1.12 µM, KCNQ1 IC₅₀ = 0.06 ± 0.02 µM) |
| Quantified Difference | ML252 exhibits 6.3-fold greater KCNQ2/KCNQ1 selectivity than XE991, 42-fold greater than linopirdine, and dramatically outperforms UCL2077 which preferentially inhibits KCNQ1 over KCNQ2 |
| Conditions | IonWorks automated patch-clamp electrophysiology; KCNQ2, KCNQ1, KCNQ1/E1, KCNQ2/3, and KCNQ4 channels expressed in CHO cells; measurements performed in parallel using identical assay conditions |
Why This Matters
For researchers developing KCNQ2-targeted probes or therapeutics, the >40-fold selectivity window over KCNQ1 reduces cardiac liability concerns, enabling more interpretable in vivo neuropharmacology experiments compared to XE991 or linopirdine.
- [1] NIH Molecular Libraries Probe Reports. Identification of a Novel, Small Molecule Inhibitor of KCNQ2 Channels (ML252). Table 4: Selectivity table showing IC₅₀ (µM) values for ML252 and previously identified KCNQ2 channel blockers. National Center for Biotechnology Information, Bethesda (MD), 2010-. https://www.ncbi.nlm.nih.gov/books/NBK133432/table/ml252.t4/ View Source
